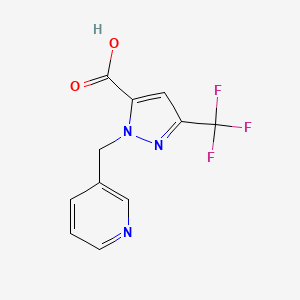

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a pyridin-3-ylmethyl substituent at the N1 position and a trifluoromethyl group at the C3 position. Pyrazole derivatives are widely explored for their bioactivity, particularly as insecticides (e.g., ryanodine receptor activators) and enzyme inhibitors ().

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-8(10(18)19)17(16-9)6-7-2-1-3-15-5-7/h1-5H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHQZDPSAJMGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridin-3-ylmethylamine with a trifluoromethyl-substituted pyrazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes classical nucleophilic substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters.

Example: Reaction with SOCl₂ followed by ethanol yields the ethyl ester derivative . -

Amide Formation : Coupling with amines (e.g., NH₃, alkylamines) using carbodiimide reagents (EDC/HOBt) produces amides.

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitution, primarily at the 4-position due to electron-withdrawing effects of the -CF₃ group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C4 (yield: 65–75%) .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives (yield: 55–60%) .

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : 5-Iodo derivatives (generated via iodination) react with aryl boronic acids under Pd catalysis to form biaryl derivatives.

Example: Synthesis of celecoxib analogs (yield: 51–78%) .

Reaction Table :

Decarboxylation

Thermal or base-mediated decarboxylation removes the -COOH group:

-

Thermal Decarboxylation : Heating at 150–200°C under inert atmosphere yields 3-(trifluoromethyl)-1H-pyrazole.

-

Oxidative Decarboxylation : KMnO₄ in acidic conditions generates CO₂ and a pyrazole radical intermediate .

Coordination Chemistry

The pyridinylmethyl and carboxylic acid groups enable metal coordination:

-

Complex Formation : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via N,O-chelation, forming stable complexes for catalytic applications .

Functional Group Transformations

-

Reduction : The carboxylic acid can be reduced to a primary alcohol using LiAlH₄ (yield: 40–50%) .

-

Trifluoromethyl Group Stability : Resists hydrolysis under basic conditions but undergoes radical substitution under UV light .

Mechanistic Insights

Biological Activity

1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl pyrazoles. Various methods have been documented, including regioselective approaches that enhance yield and purity. For instance, a scalable synthesis method has been reported using lithiation and electrophilic trapping strategies .

Anticancer Properties

One of the most promising aspects of this compound is its potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyrazoles can act as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by modulating the Warburg effect . This modulation can lead to reduced proliferation in cancer cells, making it a candidate for further development in cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, enhances their antimicrobial properties .

Case Study 1: PKM2 Activation

A study optimized a series of small molecules based on trifluoromethyl pyrazoles as PKM2 activators. These compounds demonstrated significant antiproliferative effects in vitro, suggesting their potential use in cancer treatment .

Case Study 2: Anti-inflammatory Activity

In another investigation, several novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited notable inhibition rates against inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a drug candidate due to its ability to interact with specific biological targets. Notably:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, indicating potential applications in treating inflammatory diseases .

- Anticancer Potential : The compound may inhibit specific kinases involved in cellular signaling pathways, with related compounds exhibiting significant inhibition against various cancer cell lines .

Biological Studies

Research indicates that the compound can modulate biological pathways, making it valuable in drug discovery:

- Enzyme Inhibition : It may act as an inhibitor of kinases such as p38 MAPK, which are crucial in cancer progression .

- Mechanisms of Action : The interactions with molecular targets can lead to inhibition or activation of enzymes and receptors, contributing to its therapeutic effects .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various pyrazole derivatives, including 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The results indicated moderate efficacy against gram-positive and gram-negative bacteria, supporting further development for antimicrobial therapies .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibit significant cytotoxic effects. For instance, compounds with similar structures showed IC50 values ranging from nanomolar to low micromolar concentrations against A549 lung cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-5-carboxylic Acid Derivatives

Notes:

Q & A

[Basic] What synthetic strategies are effective for preparing 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves:

- Pyrazole core formation : Cyclocondensation of hydrazines with 1,3-diketones or via multicomponent reactions to construct the pyrazole ring .

- Functionalization :

- Carboxylic acid group retention : Protection/deprotection strategies (e.g., ester hydrolysis under acidic/basic conditions) .

Optimization : Solvent polarity (DMF/THF mixtures) and temperature gradients (60–100°C) improve yields .

[Basic] Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Spectroscopy :

- 19F NMR : Confirms trifluoromethyl group integrity and electronic environment .

- 2D NMR (COSY, HSQC) : Resolves signal overlap in the pyridine and pyrazole regions .

- Crystallography :

[Advanced] How can researchers resolve contradictions between computational models and experimental reactivity data?

- Computational adjustments :

- Experimental validation :

[Advanced] What strategies optimize the compound’s bioavailability in pharmacological studies?

- Structural modifications :

- In vitro assays :

[Basic] What are the key considerations in designing a crystallization protocol?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) promote crystal growth .

- Techniques : Slow evaporation at 4°C or vapor diffusion with anti-solvents (hexane) .

- Additives : Co-crystallization agents (e.g., crown ethers) stabilize lattice structures .

- Refinement : SHELXL parameters (e.g., SIMU/DELU restraints) manage thermal motion in trifluoromethyl groups .

[Advanced] How should researchers approach SAR studies to identify critical functional groups?

- Analog synthesis :

- Computational tools :

- Bioactivity correlation : Cross-reference IC₅₀ values with Hammett σ constants or steric parameters .

[Advanced] What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic studies :

- Biophysical assays :

- Mutagenesis : Replace active-site residues (e.g., Ala-scanning) to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.